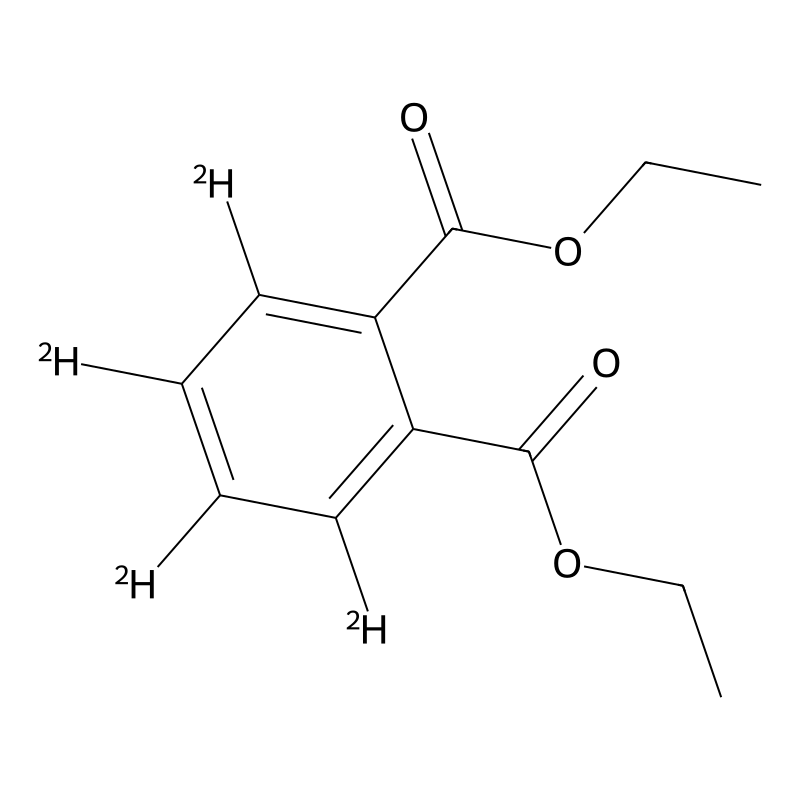

Diethyl Phthalate-d4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Applications in NMR Spectroscopy

One of the primary applications of Diethyl Phthalate-d4 lies in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in proton (¹H) NMR.

- Internal Standard: Due to the absence of interfering ¹H signals in the aromatic ring, Diethyl Phthalate-d4 serves as a reliable internal standard in ¹H NMR experiments []. Its well-defined chemical shift and peak intensity allow for accurate chemical shift referencing and signal intensity normalization across different samples [].

- Signal Suppression: The selective deuteration of the aromatic ring in Diethyl Phthalate-d4 eliminates ¹H signals arising from this region, leading to cleaner spectra. This is particularly beneficial for suppressing residual solvent peaks, which often overlap with signals of interest in complex ¹H NMR spectra [].

Applications in Mass Spectrometry

Diethyl Phthalate-d4 also finds applications in Mass Spectrometry (MS) for various purposes:

- Internal Standard: Similar to its role in NMR, Diethyl Phthalate-d4 can be used as an internal standard in MS experiments for quantitative analysis. Its known mass and fragmentation pattern allow for accurate quantification of target analytes relative to the internal standard peak.

- Metabolite Tracing: The incorporation of deuterium atoms into specific positions of a molecule allows researchers to track its metabolic pathways. By administering Diethyl Phthalate-d4 to a biological system and analyzing the resulting metabolites using MS, researchers can trace the metabolic fate of the molecule and identify the pathways involved in its breakdown.

Diethyl Phthalate-d4 is a deuterated form of diethyl phthalate, which is an aromatic diester derived from phthalic acid and ethanol. It is characterized by the molecular formula and a molecular weight of approximately 226.26 g/mol. This compound appears as a colorless liquid with a slight aromatic odor and is known for its low volatility and density greater than that of water, making it insoluble in water . Diethyl phthalate-d4 serves as a valuable tracer in various chemical and biological studies due to the presence of deuterium, which enhances its detection in analytical techniques.

- Hydrolysis: In the presence of water and an acid or base catalyst, diethyl phthalate-d4 can hydrolyze to yield phthalic acid and ethanol.

- Transesterification: This reaction involves exchanging the alcohol component with another alcohol, leading to different phthalate esters.

- Esterification: Reacting phthalic acid with ethanol (or other alcohols) in the presence of an acid catalyst results in the formation of diethyl phthalate-d4.

These reactions are significant in both synthetic organic chemistry and environmental studies, especially regarding the degradation pathways of phthalates .

Diethyl phthalate-d4 exhibits biological activity similar to its non-deuterated counterpart. It has been identified as a potential teratogenic agent and neurotoxin. Studies indicate that phthalates can cross biological membranes, leading to metabolic conversion into monoesters, which may have different biological effects compared to their parent compounds . The presence of deuterium does not significantly alter these biological interactions but aids in tracing studies involving metabolic pathways.

The synthesis of diethyl phthalate-d4 typically involves:

- Esterification Reaction:

- Ald-Ox Process:

- This method involves oxidizing aldehydes to produce esters, which can include diethyl phthalate-d4.

- Oxo Process:

- A more complex method that involves carbonylation reactions leading to ester formation.

These methods allow for controlled synthesis and high purity levels necessary for analytical applications .

Diethyl Phthalate-d4 finds applications in various fields:

- Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its unique isotopic signature.

- Environmental Studies: Acts as a tracer for studying the fate and transport of phthalates in environmental matrices.

- Cosmetics and Personal Care Products: Functions as a plasticizer, solvent, or fixative in formulations, although its use is regulated due to safety concerns associated with phthalates .

Research on diethyl phthalate-d4 focuses on its interactions within biological systems and its transport mechanisms. Studies have shown that it can penetrate skin barriers and be metabolized into monoesters, which may have distinct toxicological profiles compared to the parent compound . The use of deuterated forms allows for enhanced tracking in pharmacokinetic studies, providing insights into absorption, distribution, metabolism, and excretion pathways.

Diethyl Phthalate-d4 shares structural similarities with various other phthalates. Here are some comparable compounds:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| Diethyl Phthalate | 222.24 g/mol | Non-deuterated form; widely used plasticizer | |

| Dimethyl Phthalate | 198.21 g/mol | Smaller ester; used in solvents | |

| Di-n-butyl Phthalate | 282.37 g/mol | Larger ester; used in flexible plastics | |

| Di-iso-butyl Phthalate | 282.37 g/mol | Similar applications but different properties | |

| Di-n-octyl Phthalate | 394.58 g/mol | Larger chain; used for high-performance plastics |

Uniqueness

Diethyl Phthalate-d4's uniqueness lies in its deuterated structure, which provides advantages in analytical applications without altering the fundamental chemical properties that characterize diethyl phthalate. Its isotopic labeling allows for precise tracking in complex biological systems while retaining the functional characteristics typical of phthalates .